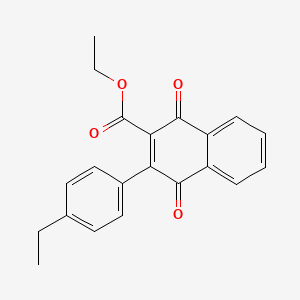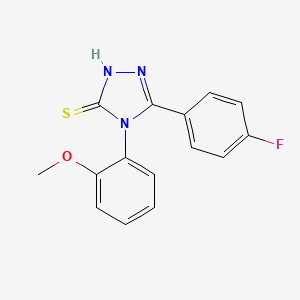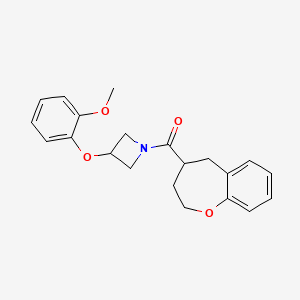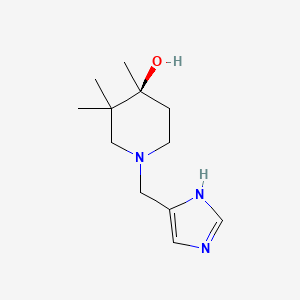![molecular formula C15H11ClO4 B5658086 9-chloro-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde](/img/structure/B5658086.png)
9-chloro-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrano[2,3-f]chromene derivatives typically involves microwave-assisted methods or conventional heating, utilizing Suzuki coupling reactions. Such procedures allow for the efficient creation of a series of compounds, including those similar to 9-chloro-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde, which are further characterized by standard spectroscopic methods (Ashok et al., 2015). These methods underscore the versatility and adaptability of pyrano[2,3-f]chromene derivatives' synthesis, allowing for targeted modifications to enhance their properties.
Molecular Structure Analysis
The molecular structure of compounds closely related to 9-chloro-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde often features complex arrangements of atoms, facilitating unique chemical behaviors. Studies on similar compounds reveal detailed insights into their structural configurations using NMR, IR, and X-ray diffraction techniques, which help in understanding the electronic and spatial arrangement influencing their reactivity and interaction with biological targets (Padilla-Martínez et al., 2011).
Chemical Reactions and Properties
Pyrano[2,3-f]chromene derivatives, including 9-chloro variants, exhibit a range of chemical reactivities, such as engaging in cyclization reactions, Suzuki couplings, and interactions with various reagents to form new compounds. Their chemical properties are significantly influenced by the presence of functional groups, which dictate their potential as intermediates in organic synthesis and their biological activities. For instance, these compounds have been explored for their antimicrobial properties, highlighting their reactivity towards biological targets (Ashok et al., 2015).
Propriétés
IUPAC Name |
9-chloro-8,8-dimethyl-2-oxopyrano[2,3-f]chromene-10-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-15(2)14(16)9(7-17)12-10(20-15)5-3-8-4-6-11(18)19-13(8)12/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIGIRDNHARNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C2=C(O1)C=CC3=C2OC(=O)C=C3)C=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(2'-fluorobiphenyl-3-yl)carbonyl]piperidine](/img/structure/B5658014.png)
![3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5658025.png)
![5-ethyl-N~4~-methyl-N~4~-[2-(tetrahydro-2H-pyran-2-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B5658030.png)
![N-(2-chlorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5658038.png)
![2-methoxy-N-{[5-(quinolin-6-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}acetamide](/img/structure/B5658040.png)




![2-(dimethylamino)-N-methyl-2-(3-methylphenyl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5658077.png)
![mesityl[4-(1-piperidinylcarbonyl)phenyl]methanone](/img/structure/B5658090.png)
![N,N-diethyl-N'-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5658092.png)

![3-(4-methoxyphenyl)-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5658101.png)